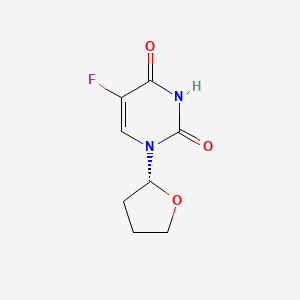

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-

Cat. No. B1582304

Key on ui cas rn:

37076-68-9

M. Wt: 200.17 g/mol

InChI Key: WFWLQNSHRPWKFK-ZCFIWIBFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05723255

Procedure details

A comparison thermal solvent dispersion 4-hydroxy-(2'-ethylhexyl) benzoate (TS-1), a liquid at room temperature, is prepared by similar means. An aqueous solution of 10% (w/w) aqueous DA-9 (6 g), 8.3% aqueous gelatin (about 54 g), and water (74.9 g) is combined with 15 g TS-1, stirred, passed through a colloid mill 5 times, chill set, and stored in the cold until it is used for melt preparation. This colloid milled dispersion is designated a TS-1 CM dispersion. A solid particle thermal solvent dispersion of 4-hydroxy-nonyl benzoate (TS-2; Pfaltz and Bauer; melting point 90°-93° C.) is prepared similarly. About 12 g of TS-2 was dissolved in 24 g of ethyl acetate and mixed with an aqueous gelatin solution comprising 4.8 g of 10% (w/w) aqueous DA-9, 43.3 g of 8.3% (w/w) aqueous gelatin, and 35.9 g of water to give a crude dispersion. This dispersion is passed through a colloid mill 5 times, chill set, noodled, washed to remove ethyl acetate, remelted, chill set, and stored in the cold until used for melt preparation. This colloid milled dispersion is designated TS-2 (CM). Another solid particle thermal solvent dispersion of TS-2 is prepared by roller milling methods. About 18 g of TS-2 is combined with 36 g of 10% aqueous DA-9 , 66 g of water, and about 100 mL of 1.8-2.1 mm-diameter zirconia milling media and placed in a sealed glass jar. This jar is placed on a roller mill for about 123 hours, and a fine particle sized aqueous dispersion is obtained. This dispersion is passed through a cloth filter. About 110 g of this filtrate is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C., stirred, chill set, and stored in the cold until it is used for melt preparation. This roller milled dispersion is designated TS-2 RM.

[Compound]

Name

zirconia

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

4-hydroxy-(2'-ethylhexyl) benzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH2:10][CH:11](CC)[CH2:12][CH:13]([OH:16])[CH2:14][CH3:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[CH2:20]1[CH2:24]OC(N2C(=O)NC(=O)C(F)=C2)[CH2:21]1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1>C(OCC)(=O)C>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15][CH2:21][CH2:20][CH3:24])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:34][CH2:35][C:36]1([OH:49])[N:41]=[C:40]([C:42]2[CH:47]=[CH:46][C:45]([CH3:48])=[CH:44][CH:43]=2)[Se:39][CH2:38][CH2:37]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

zirconia

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

|

Step Four

|

Name

|

4-hydroxy-(2'-ethylhexyl) benzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OCC(CC(CC)O)CC

|

Step Five

|

Name

|

|

|

Quantity

|

74.9 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(OC1)N2C=C(C(=O)NC2=O)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(OC1)N2C=C(C(=O)NC2=O)F

|

Step Eight

|

Name

|

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

|

|

Name

|

|

|

Quantity

|

24 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Nine

|

Name

|

|

|

Quantity

|

35.9 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chill set

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is used for melt preparation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with an aqueous gelatin solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crude dispersion

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chill set

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethyl acetate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chill set

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until used for melt preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is combined with about 55.3 g of 8.3% (w/w) aqueous gelatin and 1.9 g of water at about 40° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chill set

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is used for melt preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This roller milled dispersion

|

Outcomes

Product

Details

Reaction Time |

123 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OCCCC(CCCCC)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |